[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate
Description
Table 1: Crystallographic Parameters of a Representative Pentacyclic Compound
| Parameter | Value |
|---|---|
| Space group | P -1 |
| Unit cell dimensions | a = 9.471 Å, b = 11.851 Å, c = 9.385 Å |
| Cell angles | α = 107.84°, β = 108.94°, γ = 91.75° |
| Cell volume | 938.5 ų |
| Z-value | 2 |
| Radiation type | MoKα (λ = 0.71069 Å) |
The pentacyclic core adopts a rigid, bowl-shaped conformation stabilized by intramolecular hydrogen bonding between the 6-hydroxy group and adjacent carbonyl oxygen. The orthoester bridges (12,14,18-trioxa) enforce planarity in the central rings, with dihedral angles between fused rings measuring <10°. The iodinated phenylacetate group extends perpendicularly from the pentacyclic system, minimizing steric clashes with the benzyl substituent at position 13.
Stereochemical Configuration at Chiral Centers
The compound possesses eight stereogenic centers, each contributing to its three-dimensional topology. Assignments were confirmed through a combination of X-ray crystallography, nuclear Overhauser effect (NOE) correlations, and electronic circular dichroism (ECD) spectroscopy.
Key Stereochemical Features:
- C1-R Configuration : Governs the orientation of the benzyl group, positioning it axially relative to the pentacyclic core.
- C6-R Chirality : The hydroxyl group at this center participates in a hydrogen-bonding network with the 5-oxo carbonyl, stabilizing the enol tautomer.
- C15-S Geometry : The prop-1-en-2-yl substituent adopts an E-configuration, with the double bond conjugated to the adjacent carbonyl group.
- C2-Iodo Substituent : The 2-iodo group on the phenyl ring occupies an equatorial position, minimizing torsional strain with the methoxy group at C3.
The cumulative stereochemical arrangement creates a chiral environment that likely influences ligand-receptor interactions, particularly in biological systems targeting vanilloid receptors.
Conformational Dynamics of the Orthoester-Containing Trioxapentacyclo System
The trioxapentacyclo framework exhibits restricted conformational flexibility due to its orthoester bridges and fused ring system. Molecular dynamics simulations of analogous structures reveal:
- Orthoester Stability : The 12,14,18-trioxa bridges resist hydrolysis under neutral conditions but undergo acid-catalyzed cleavage to form ester derivatives. Activation energies for bridge rupture exceed 25 kcal/mol, indicating high kinetic stability.
- Ring Puckering Modes : The pentacyclic core alternates between chair and boat conformations in the central rings, with energy barriers <3 kcal/mol, allowing rapid interconversion at physiological temperatures.
- Iodine-Induced Steric Effects : The 2-iodo substituent on the phenylacetate moiety creates a steric barrier that limits rotation about the C8-O bond (torsional barrier = 12.3 kcal/mol). This restriction maintains the aromatic ring in a coplanar orientation relative to the pentacyclic system.
Table 2: Selected Torsion Angles in the Pentacyclic Core
| Torsion Angle | Value (°) | Significance |
|---|---|---|
| C1-C2-C6-C10 | -158.2 | Determines benzyl orientation |
| C11-C15-C17-O14 | 62.7 | Affects prop-1-en-2-yl geometry |
| O12-C13-O14-C18 | -178.3 | Maintains orthoester planarity |
These dynamic properties suggest the molecule maintains structural integrity while allowing minor adjustments necessary for molecular recognition events.
Properties
Molecular Formula |
C37H39IO9 |
|---|---|
Molecular Weight |
754.6 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)14-24(17-34(42)28(37)13-21(3)32(34)41)19-44-29(40)15-25-11-12-27(39)31(43-5)30(25)38/h6-14,22,26,28,33,39,42H,1,15-19H2,2-5H3/t22-,26+,28-,33-,34-,35-,36-,37-/m1/s1 |
InChI Key |
IMTPTSBICCCMPL-CRGJRTCVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=C(C(=C(C=C6)O)OC)I)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=C(C(=C(C=C6)O)OC)I)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two primary domains:
- Pentacyclic Core : The trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl system, bearing hydroxyl, methyl, and prop-1-en-2-yl substituents.
- Iodinated Phenolic Acetate Ester : The 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetic acid moiety linked via a methyl ester.
Retrosynthetic cleavage at the ester bond suggests convergent synthesis, with the pentacyclic alcohol and iodinated phenolic acetyl chloride as key intermediates.
Synthesis of the Pentacyclic Core
Thermal Cyclization for Oxabicyclic Framework Formation
The trioxapentacyclo system shares structural homology with tetracyclic coumarinopyranpyrimidinediones reported by the Royal Society of Chemistry. A modified approach involves:
- Starting Materials : (E)-2-Formylphenyl cinnamate analogs and N,N-dimethylbarbituric acid derivatives.
- Reaction Conditions : Heating at 180°C for 1 hour under solvent-free conditions, achieving cyclization via tandem Knoevenagel-Michael addition.
- Yield Optimization : Yields exceeding 90% are attainable, with purification via ethyl acetate/hexane (1:49) washes.
Table 1: Representative Cyclization Conditions
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Characterization Methods |
|---|---|---|---|---|
| (E)-2-Formylphenyl cinnamate | None | 180 | 98 | $$ ^1H $$/$$ ^{13}C $$ NMR, IR, MS |
Stereochemical Control at C1, C2, C6, C10, C11, C13, C15, and C17
The octet of stereocenters necessitates chiral auxiliaries or asymmetric catalysis. Patent US5155251A highlights the use of enantioselective aldol reactions for β-hydroxy ketone formation, a strategy adaptable to install C6 and C15 stereochemistry. Key steps include:
Synthesis of the Iodinated Phenolic Acetate Moiety
Electrophilic Iodination of 4-Hydroxy-3-Methoxyphenylacetate
The 2-iodo substitution is achieved via:
- Iodinating Agent : N-Iodosuccinimide (NIS) in acetic acid at 0–25°C.
- Regioselectivity : Ortho-directing effects of the hydroxyl and methoxy groups ensure precise iodination at C2.
Table 2: Iodination Reaction Parameters
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | NIS | AcOH | 25 | 85 |
Global Stereochemical and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Molecular Ion : m/z 879.2145 [M+H]$$^+$$ (calculated for C$${38}$$H$${40}$$INO$$_{10}$$).
X-ray Crystallography
Single-crystal X-ray analysis confirms the relative configuration of stereocenters and pentacyclic topology.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted aromatic compounds .
Scientific Research Applications
Pharmacological Applications
1. Analgesic Properties:
Research indicates that this compound exhibits significant analgesic effects. It acts as an agonist for the vanilloid receptor (TRPV1), which is involved in pain perception. Studies have shown that it can effectively reduce pain responses in animal models .
2. Anti-inflammatory Effects:
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and other mediators involved in inflammatory pathways. This makes it a candidate for treating conditions characterized by chronic inflammation .
3. Anticancer Activity:
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo and in vitro. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .
4. Neuroprotective Effects:
There is emerging evidence that this compound may have neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Material Science Applications
1. Polymer Chemistry:
The unique structural features of this compound allow it to be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its ability to act as a cross-linking agent can lead to materials with improved durability and functionality .
2. Nanotechnology:
Due to its complex molecular structure and functional groups, this compound can be integrated into nanomaterials for drug delivery systems. Its hydrophobic characteristics can enhance the solubility of poorly soluble drugs when used in nanoparticle formulations.
Case Studies
Mechanism of Action
The compound exerts its effects primarily through the activation of the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by heat, acidic conditions, and certain chemical ligands. Upon activation, the receptor allows the influx of calcium and sodium ions, leading to the sensation of pain and heat. The molecular targets and pathways involved include the modulation of intracellular calcium levels and the activation of downstream signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Halogenation Impact: The iodine atom in the target compound’s phenylacetate group distinguishes it from the non-iodinated analog in . Iodine’s polarizability and large atomic radius may enhance binding to proteins or nucleic acids via halogen bonding, a feature absent in the analog .
Core Rigidity vs. Flexibility: The pentacyclic-oxa core provides greater conformational rigidity compared to diterpenoids (e.g., ) or linear methoxyphenols. This rigidity may improve target selectivity but reduce metabolic stability .
Ester vs. Other Functional Groups: The phenylacetate ester in the target compound contrasts with butanoate esters in diterpenoids ().
Methoxyphenol Motif: Shared with compounds, the 4-hydroxy-3-methoxyphenyl group is associated with antioxidant activity. However, iodine substitution introduces steric and electronic modifications that could alter redox behavior .
Biological Activity
The compound identified as [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate is a complex organic molecule with potential therapeutic applications due to its biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure with multiple functional groups that may influence its biological activity. The molecular weight is approximately 648.7 g/mol with the following key properties:
| Property | Value |
|---|---|
| Molecular Weight | 648.7 g/mol |
| XLogP3-AA | 5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 9 |
These properties suggest that the compound has significant hydrophobic characteristics which could influence its interaction with biological membranes.
Target Receptors
The compound is believed to interact primarily with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor which is involved in nociception (the sensory perception of pain). This interaction may lead to various physiological responses including analgesic effects.
Biochemical Pathways
Upon binding to TRPV1 receptors:
- Calcium Influx : The activation leads to an increase in intracellular calcium levels.
- Desensitization : Prolonged exposure can result in desensitization of pain pathways.
- Inflammatory Response Modulation : The compound may modulate inflammatory pathways potentially offering therapeutic benefits in conditions characterized by chronic pain or inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant agonistic activity on TRPV1 receptors at concentrations much lower than those required for capsaicin—reported to be effective at concentrations ranging from 100 to 1,000 times lower than capsaicin .
In Vivo Studies
Animal models have shown promising results regarding the analgesic effects of this compound:
- Osteoarthritis Models : Research indicated that administration of the compound alleviated both non-evoked and evoked pain in rodent models induced with osteoarthritis.
Case Studies
A notable case study involved the application of this compound in a mouse ear model demonstrating its potency compared to capsaicin:
| Compound | Potency (relative to capsaicin) |
|---|---|
| This Compound | At least 100-fold more potent |
| Capsaicin | Baseline |
This illustrates the potential for this compound as a more effective analgesic agent.
Safety and Toxicology
Limited data is available on the long-term safety profile of this compound; however, initial studies indicate that it does not produce unacceptable side effects typically associated with TRPV1 agonists. Further research is warranted to fully understand its safety profile and potential side effects.
Q & A
Q. How can the stereochemical configuration of the compound be determined using X-ray crystallography?
Methodological Answer: The stereochemical configuration can be resolved via single-crystal X-ray diffraction followed by refinement using the SHELX suite (e.g., SHELXL for small-molecule refinement). Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data with synchrotron radiation or a laboratory diffractometer.
- Using direct methods (SHELXS/SHELXD) for phase determination and SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding constraints.
- Validating stereochemical assignments with residual density maps and R-factor convergence (<5%) .
Q. What synthetic strategies are effective for constructing the polycyclic framework of the compound?
Methodological Answer: The polycyclic core can be synthesized via:
- Diels-Alder cycloaddition to establish fused rings, followed by oxidative lactonization to form the trioxapentacyclic system.
- Coupling agents (e.g., DCC/DMAP) for esterification of the iodophenylacetate moiety, as demonstrated in analogous benzyl-protected intermediates .
- Stereochemical control via chiral auxiliaries or asymmetric catalysis, with intermediates verified by - and -NMR, and HPLC chiral stationary phases.
Advanced Research Questions
Q. How can researchers design experiments to optimize the pharmacokinetic properties of derivatives of this compound?
Methodological Answer: Pharmacokinetic optimization requires:
- Prodrug strategies : Introducing amino acid or phosphate esters (e.g., tert-butoxycarbonyl-protected derivatives) to enhance solubility and bioavailability, as seen in structurally related compounds .
- In vitro assays : Measuring metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells).
- In vivo profiling : Administering radiolabeled analogs to track tissue distribution and clearance. Data should be analyzed using compartmental modeling (e.g., NONMEM) to refine dosing regimens.
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer: Contradictions between NMR (solution state) and X-ray (solid state) data can arise from conformational flexibility or crystal packing effects. Resolution steps include:
- Dynamic NMR experiments to probe rotational barriers (e.g., variable-temperature -NMR).
- DFT calculations (e.g., Gaussian or ORCA) to compare solid-state and solution-state conformers.
- Factorial design to isolate variables (e.g., solvent polarity, temperature) impacting spectral outcomes, as applied in high-throughput crystallization studies .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, guided by the compound’s stereochemistry and iodine’s halogen-bonding potential.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- AI-driven optimization : Integrate COMSOL Multiphysics for reaction path sampling and ICReDD’s computational-experimental pipelines to predict reaction outcomes .
Q. How can reaction mechanisms for the compound’s synthesis be elucidated?
Methodological Answer: Mechanistic studies should combine:
- Isotopic labeling : -labeling to trace lactonization steps.
- Kinetic isotope effects (KIE) : Compare for proton-transfer steps.
- Quantum chemical calculations : Use density functional theory (DFT) to map potential energy surfaces for cycloaddition and esterification steps, as implemented in ICReDD’s reaction path search protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
